molecular formula C13H11ClFNO2 B113359 (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956628-90-3

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B113359
M. Wt: 267.68 g/mol
InChI Key: YVQNSJGKZSADBP-SXMVTHIZSA-N
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Description

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11ClFNO2 and its molecular weight is 267.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: Alkaline Phosphatase Inhibition

This compound has been investigated as a scaffold for the development of inhibitors targeting alkaline phosphatases, which are enzymes involved in dephosphorylation processes . These inhibitors have potential applications in treating diseases like hypophosphatasia and can also serve as probes to study enzyme function in physiological and pathological states.

Antimicrobial Agents

Derivatives of quinoline-4-carboxylic acid, which share a core structure with the compound , have shown broad-spectrum biological applications, particularly in combating microbial diseases . This suggests potential for the compound to be used in developing new antimicrobial agents.

Anticancer Research

Quinoline derivatives have been explored for their anticancer properties. The structural analogs of the compound have demonstrated potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, making them candidates for anticancer drug development .

Agricultural Chemistry: Pesticide Development

While direct applications in agriculture are not explicitly mentioned, the antimicrobial properties of quinoline derivatives could be extended to the development of pesticides or fungicides to protect crops from microbial infestation .

Material Science: Organic Synthesis

The compound’s derivatives are used in organic synthesis within material science, contributing to the development of new materials with specific desired properties . This includes the synthesis of organic compounds that can be used in electronics, photonics, and as catalysts.

Environmental Science: Pollutant Degradation

Although specific applications in environmental science are not detailed in the search results, the chemical reactivity of quinoline derivatives suggests potential use in the degradation of environmental pollutants or in the synthesis of environmentally friendly chemicals .

Green Chemistry: Sustainable Synthesis

The compound’s derivatives have been synthesized using green chemistry techniques, such as solvent-free reactions and microwave irradiation, which align with the principles of sustainability and environmental friendliness .

Pharmaceutical Industry: Drug Discovery

The compound is part of a class of molecules that are integral to the drug discovery process. Its derivatives have been used to create small molecules with high biological activity, which are essential in the search for new therapeutic drugs .

properties

IUPAC Name

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQNSJGKZSADBP-SXMVTHIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

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